Bis(triethylammonium) sulphite

Description

Bis(triethylammonium) sulphite is an ionic compound comprising two triethylammonium cations [(C₂H₅)₃NH⁺] and one sulphite anion (SO₃²⁻), with the chemical formula [(C₂H₅)₃NH]₂SO₃. It is classified as an ammonium sulphite salt, where the triethylammonium ions act as counterions to stabilize the sulphite moiety. This compound is registered under CAS number 27039-85-6 (as listed in ) and is synthesized via neutralization of sulphurous acid (H₂SO₃) with triethylamine (N(C₂H₅)₃). Its structure is characterized by intermolecular hydrogen bonding between the ammonium protons and sulphite oxygen atoms, a feature common in analogous ammonium salts .

This compound finds applications in organic synthesis, chromatography (e.g., as a buffering agent in anion exchange, as seen in ), and redox reactions due to the reducing properties of the sulphite ion .

Properties

CAS No. |

38664-32-3 |

|---|---|

Molecular Formula |

C12H32N2O9S |

Molecular Weight |

380.46 g/mol |

IUPAC Name |

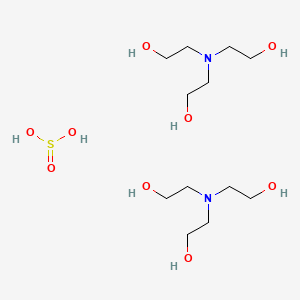

2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid |

InChI |

InChI=1S/2C6H15NO3.H2O3S/c2*8-4-1-7(2-5-9)3-6-10;1-4(2)3/h2*8-10H,1-6H2;(H2,1,2,3) |

InChI Key |

GUJJAMUVAFCYGS-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OS(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Bis(triethylammonium) sulphite is used as a reagent in organic synthesis and analytical chemistry for various reactions and processes. Biology: The compound has applications in biological studies, particularly in the study of sulphur metabolism and related biochemical pathways. Medicine: It is used in pharmaceutical research for the development of drugs and therapeutic agents that involve sulphur chemistry. Industry: this compound is utilized in industrial processes, such as in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which bis(triethylammonium) sulphite exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes. It can also participate in redox reactions, influencing the oxidation state of various compounds.

Comparison with Similar Compounds

Bis(triethylammonium) Sulphite vs. Bis(trimethylammonium) Sulphite

- Cation Size and Hydrogen Bonding :

Triethylammonium cations [(C₂H₅)₃NH⁺] are bulkier than trimethylammonium [(CH₃)₃NH⁺], leading to differences in crystal packing. In bis(triethylammonium) tetrachloridocobaltate(II) (), the larger triethylammonium cations form weaker N–H···Cl hydrogen bonds (2.24–2.28 Å Co–Cl bonds) compared to smaller cations, which typically form stronger, shorter bonds. Similar trends are expected in sulphite salts. - Anion Geometry :

The sulphite ion (SO₃²⁻) adopts a trigonal pyramidal geometry, distinct from tetrahedral anions like [CoCl₄]²⁻ in . This difference influences hydrogen-bonding networks and lattice stability .

This compound vs. Tetraethylammonium Sulphate

- Cation Charge and Solubility :

Tetraethylammonium sulphate [(C₂H₅)₄N]₂SO₄ (CAS 2604-85-5, ) has a quaternary ammonium cation, rendering it more hydrophobic than triethylammonium salts. This reduces its solubility in polar solvents like water compared to this compound .

Chemical Reactivity

Sulphite Anion in Redox Reactions

This compound shares the reducing properties of sulphite ions (SO₃²⁻), akin to sodium sulphite (Na₂SO₃). For example, in Cr(VI) reduction (), sulphite acts as a reductant under acidic conditions (pH 2.0–5.0). However, the triethylammonium cation may influence reaction kinetics by altering local pH or via steric effects, unlike smaller cations (e.g., Na⁺) .

Comparison with Dithionite Salts

Dithionite (S₂O₄²⁻) salts exhibit stronger reducing power than sulphites. shows that sulphite and dithionite have similar hydrogen absorption rates in electrochemical systems, but dithionite requires lower concentrations for equivalent efficacy .

Solubility and Stability

- Solvent Interactions :

Triethylammonium salts, including this compound, exist in equilibrium between molecular and ionic forms in polar aprotic solvents like DMSO and DMF (). This contrasts with quaternary ammonium salts (e.g., tetraethylammonium hydrogensulfate, ), which remain fully ionized due to permanent positive charge . - Thermal Stability: this compound is less thermally stable than inorganic sulphites (e.g., Na₂SO₃) due to the organic cation’s volatility. Decomposition likely occurs via release of triethylamine and SO₂ gas .

Chromatography

Bis(triethylammonium) salts are used in anion-exchange chromatography (). For instance, bis(triethylammonium) thiophosphate facilitates nucleotide purification, leveraging the cation’s buffering capacity and solubility in organic-aqueous mixtures .

Industrial Redox Processes

Unlike sodium sulphite, this compound may be preferred in non-aqueous or pH-sensitive systems due to its organic solubility. However, its higher cost limits large-scale use compared to Na₂SO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.